1,5-Dichloro-2-fluoro-4-(fluoromethoxy)benzene
Description
Properties
CAS No. |
1804886-43-8 |
|---|---|
Molecular Formula |
C7H4Cl2F2O |
Molecular Weight |
213.01 g/mol |
IUPAC Name |
1,5-dichloro-2-fluoro-4-(fluoromethoxy)benzene |
InChI |
InChI=1S/C7H4Cl2F2O/c8-4-1-5(9)7(12-3-10)2-6(4)11/h1-2H,3H2 |
InChI Key |
ROIZOMMJLXZAPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)Cl)OCF |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 1,5-Dichloro-2-fluoro-4-(fluoromethoxy)benzene generally involves:
- Introduction of chlorine and fluorine substituents onto a benzene ring through halogenation and fluorination reactions.
- Formation of the fluoromethoxy group (-OCF) via nucleophilic substitution or etherification of a hydroxyl or methoxy precursor.
- Control over regioselectivity to achieve substitution at the 1,5- (chlorine), 2- (fluorine), and 4- (fluoromethoxy) positions.
Halogenation and Fluorination Steps
A key intermediate in the synthesis is often a dichlorofluorobenzene derivative. According to patent CN1075949A, 2,4-dichlorofluorobenzene can be synthesized starting from orthodichlorobenzene by nitration, fluoridation, and chlorination steps under controlled temperature and solvent conditions:
| Step | Reaction Conditions | Reagents | Outcome | Yield |
|---|---|---|---|---|
| Nitration | 30–75 °C, 1–5 h in nitric/sulfuric acid | Orthodichlorobenzene | Mixture of chloronitrobenzenes | Not specified |
| Fluoridation | 120–200 °C, 1–8 h in DMSO or DMF | Potassium monofluoride | 2,4-dichlorofluoronitrobenzene | Not specified |
| Chlorination | 150–250 °C, 4–16 h | Chlorine gas | 2,4-dichlorofluorobenzene | Not specified |
Optimal temperatures and times are critical for maximizing yield and purity. For example, fluoridation is optimal at 145–185 °C for about 3 hours.
Introduction of the Fluoromethoxy Group
The fluoromethoxy substituent (-OCF) is introduced typically via nucleophilic substitution on a suitable leaving group precursor such as a hydroxyl or methoxy group on the aromatic ring. While direct literature on 1,5-Dichloro-2-fluoro-4-(fluoromethoxy)benzene is limited, closely related compounds such as 1,4-Dichloro-2-fluoro-3-(fluoromethoxy)benzene have been synthesized by electrophilic aromatic substitution followed by fluoromethoxylation.
General steps include:
- Formation of a hydroxy or methoxy intermediate on the aromatic ring.
- Reaction with fluoromethylating agents (e.g., fluoromethyl halides) under basic or catalytic conditions to form the fluoromethoxy group.
Data Table Summarizing Key Preparation Parameters
Research Findings and Notes
- The regioselectivity of substitution is crucial; controlling reaction conditions such as temperature, solvent, and reagent ratios ensures correct placement of chlorine, fluorine, and fluoromethoxy groups.
- Catalysts such as palladium on carbon are effective for hydrogenation and methoxylation steps.
- Fluoromethylation to introduce the fluoromethoxy group may require specialized reagents like fluoromethyl bromide or iodide and strong bases to facilitate nucleophilic substitution.
- Purification typically involves column chromatography using silica gel and solvent systems such as hexane-methylene dichloride mixtures.
- Industrial processes optimize these steps for yield, purity, and safety, often employing continuous flow reactors and packed towers for halogenation and fluorination.
The preparation of 1,5-Dichloro-2-fluoro-4-(fluoromethoxy)benzene involves a multi-step synthetic route starting from orthodichlorobenzene, proceeding through nitration, fluoridation, reduction, halogen exchange, methoxylation, and fluoromethylation. The key challenges include achieving regioselective substitution and efficient introduction of the fluoromethoxy group. The synthesis strategies are supported by detailed reaction conditions and catalyst choices documented in patents and chemical synthesis literature.
Chemical Reactions Analysis
Types of Reactions
1,5-Dichloro-2-fluoro-4-(fluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form hydro derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation reactions can produce quinones.
Scientific Research Applications
1,5-Dichloro-2-fluoro-4-(fluoromethoxy)benzene has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,5-Dichloro-2-fluoro-4-(fluoromethoxy)benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
This section compares 1,5-Dichloro-2-fluoro-4-(fluoromethoxy)benzene with structurally related halogenated benzene derivatives. Key differences in substituents, molecular properties, and inferred reactivity are highlighted.
Structural and Molecular Properties
The table below summarizes critical data for three compounds:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents (Positions) | Key Functional Groups |
|---|---|---|---|---|---|
| 1,5-Dichloro-2-fluoro-4-(fluoromethoxy)benzene | 1804886-43-8 | C₇H₄Cl₂F₂O | 213.01 | Cl (1,5), F (2), -OCH₂F (4) | Chlorine, Fluorine, Ether |
| 1,5-Dichloro-3-Methoxy-2-nitrobenzene | 74672-01-8 | C₇H₅Cl₂NO₃ | 222.03 | Cl (1,5), -OCH₃ (3), -NO₂ (2) | Chlorine, Nitro, Methoxy |
| 1,5-Dimethoxy-2-iodo-4-(fluoromethoxy)benzene | 1806355-98-5 | C₉H₁₀FIO₃ | 312.08 | -OCH₃ (1,5), I (2), -OCH₂F (4) | Iodine, Methoxy, Ether |
Key Observations:
- Molecular Weight: The iodine-containing derivative (312.08 g/mol) has the highest molecular weight due to iodine’s large atomic mass . The nitro group in 1,5-Dichloro-3-Methoxy-2-nitrobenzene contributes to its slightly higher weight (222.03 g/mol) compared to the target compound (213.01 g/mol) .
- Substituent Effects:
- Electron-Withdrawing Groups (EWGs): The target compound’s fluorine and fluoromethoxy groups are moderate EWGs, while the nitro group in 1,5-Dichloro-3-Methoxy-2-nitrobenzene is a strong EWG, likely increasing electrophilicity and reactivity in substitution reactions .
- Steric and Electronic Profiles: The methoxy groups in 1,5-Dimethoxy-2-iodo-4-(fluoromethoxy)benzene are electron-donating, which may enhance ring electron density compared to chlorine substituents .
Biological Activity
1,5-Dichloro-2-fluoro-4-(fluoromethoxy)benzene (CAS No. 1804886-43-8) is an organic compound with significant potential in biological and medicinal chemistry. Its unique structural features, including multiple halogen substituents and a methoxy group, suggest a variety of interactions with biological systems. This article reviews the biological activity of this compound, summarizing relevant research findings and case studies.
The molecular formula of 1,5-Dichloro-2-fluoro-4-(fluoromethoxy)benzene is , with a molecular weight of approximately 227.01 g/mol. The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C7H4Cl2F3O |
| Molecular Weight | 227.01 g/mol |
| IUPAC Name | 1,5-Dichloro-2-fluoro-4-(fluoromethoxy)benzene |
| Canonical SMILES | ClC1=C(C(=C(C(=C1F)OCC(F)F)Cl)F)F |
The biological activity of 1,5-Dichloro-2-fluoro-4-(fluoromethoxy)benzene is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of fluorine atoms enhances the compound's lipophilicity, facilitating its penetration into cellular membranes and interaction with hydrophobic regions of proteins.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that halogenated compounds can possess antimicrobial properties. For instance, similar compounds have been reported to inhibit the growth of various bacteria and fungi due to their ability to disrupt cellular membranes or interfere with metabolic pathways.
- Anticancer Properties : Preliminary studies suggest that 1,5-Dichloro-2-fluoro-4-(fluoromethoxy)benzene may exhibit cytotoxic effects against certain cancer cell lines. The mechanism may involve the induction of apoptosis or cell cycle arrest, although specific pathways remain to be elucidated.
- Neuroprotective Effects : Research into fluorinated compounds has indicated potential neuroprotective properties. This could be relevant in conditions such as neuroinflammation or neurodegenerative diseases.
Case Studies
Several case studies highlight the biological implications of similar fluorinated compounds:
- Study on Antimicrobial Efficacy : A study published in Chemical Research in Toxicology demonstrated that fluorinated benzene derivatives exhibit significant antibacterial activity against resistant strains of Staphylococcus aureus . This suggests that 1,5-Dichloro-2-fluoro-4-(fluoromethoxy)benzene could have similar effects.
- Cytotoxicity in Cancer Cells : Research published in PLOS One indicated that fluorinated compounds can induce apoptosis in cancer cells through the activation of caspase pathways . Future studies should investigate whether this compound follows similar mechanisms.
Toxicological Considerations
While the biological activity is promising, it is essential to consider the toxicological profile of 1,5-Dichloro-2-fluoro-4-(fluoromethoxy)benzene. Preliminary assessments suggest potential toxicity due to its halogenated nature; however, detailed toxicological studies are necessary to ascertain safe usage levels.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1,5-Dichloro-2-fluoro-4-(fluoromethoxy)benzene, and what key parameters influence yield?
- Methodological Answer : A common approach involves halogenation and alkoxylation of substituted benzene derivatives. For example, refluxing with substituted benzaldehydes in absolute ethanol under acidic conditions (e.g., glacial acetic acid) can introduce fluoromethoxy groups . Key parameters include reaction time (e.g., 4–6 hours for reflux), solvent polarity, and stoichiometric ratios of reagents. Yield optimization requires careful control of temperature and purification via reduced-pressure evaporation followed by filtration .
Q. How should researchers characterize the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of NMR (¹H, ¹³C, and ¹⁹F) to confirm substitution patterns and regiochemistry. For example, ¹⁹F NMR can distinguish between fluorine atoms in different electronic environments . Mass spectrometry (HRMS) validates molecular weight, while HPLC with UV detection ensures purity (>95%) . Cross-referencing with spectral databases (e.g., PubChem) improves accuracy .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates .
- Storage : Keep in airtight containers at 2–8°C to prevent degradation .
- Waste disposal : Segregate halogenated waste and collaborate with certified hazardous waste handlers .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance regioselectivity in the synthesis of derivatives?
- Methodological Answer :
- Solvent selection : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at electron-deficient positions .
- Catalysts : Use Pd-based catalysts for cross-coupling reactions to direct functionalization to specific sites .
- Computational tools : Leverage databases like REAXYS to predict reactivity trends and optimize precursor scoring .
Q. What strategies resolve discrepancies in spectroscopic data during structural elucidation?
- Methodological Answer :
- Multi-technique validation : Combine XRD for crystal structure analysis with DFT calculations to reconcile NMR chemical shifts .
- Isotopic labeling : Introduce ¹³C or ²H labels to track substituent effects in complex spectra .
- Error analysis : Compare experimental data with synthetic intermediates (e.g., from ) to identify side products or degradation .
Q. What are the mechanistic considerations in its participation in cross-coupling reactions?
- Methodological Answer :
- Benzyne intermediates : Under basic conditions, 1,5-Dichloro-2-fluoro-4-(fluoromethoxy)benzene can generate aryne intermediates for [2+2] cycloadditions with nitriles, forming phenanthridine derivatives .
- Electronic effects : The electron-withdrawing fluoromethoxy group directs coupling to meta positions, requiring Pd(0) catalysts for Suzuki-Miyaura reactions .
Q. How do steric and electronic effects influence its reactivity in nucleophilic aromatic substitution?
- Methodological Answer :
- Steric hindrance : The fluoromethoxy group at the 4-position impedes substitution at adjacent positions, favoring reactivity at the 1- and 5-chloro sites .
- Electronic activation : Fluorine atoms enhance electrophilicity at para and ortho positions, enabling selective displacement with amines or thiols .
Data Contradiction & Validation
Q. How should researchers address conflicting biological activity data in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Dose-response curves : Validate activity across multiple assays (e.g., antimicrobial vs. cytotoxicity) to distinguish true bioactivity from artifacts .
- Metabolite profiling : Use LC-MS to identify degradation products that may contribute to contradictory results .
Q. What analytical methods confirm the absence of toxic byproducts during decomposition?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
